molecular formula C16H18N2O5S2 B2977937 N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 941902-17-6

N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No.: B2977937
CAS No.: 941902-17-6
M. Wt: 382.45
InChI Key: DBZVNEGXSJSWGL-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a heterocyclic compound featuring a thiazole core substituted with acetyl and methyl groups at positions 5 and 4, respectively. The propanamide chain is further modified with a 4-methoxyphenylsulfonyl moiety.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S2/c1-10-15(11(2)19)24-16(17-10)18-14(20)8-9-25(21,22)13-6-4-12(23-3)5-7-13/h4-7H,8-9H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZVNEGXSJSWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multiple steps

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazole ring and sulfonyl group make it a versatile intermediate in organic synthesis.

Biology: N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has shown potential as a bioactive molecule in biological studies. It can interact with various biological targets, leading to potential therapeutic applications.

Medicine: The compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory or antimicrobial agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its unique chemical structure allows for the creation of specialized materials and compounds.

Mechanism of Action

The mechanism by which N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring and sulfonyl group play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound shares structural motifs with several analogs, differing primarily in heterocyclic rings, substituents, and chain modifications. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Heterocycle Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound Thiazole C₁₆H₁₈N₂O₄S₂ 366.45 Not reported 5-Acetyl, 4-methylthiazole, 4-MeO-Ph-SO₂
N-(2-Ethylphenyl)-2-[(5-{1-[(4-MeO-Ph-SO₂)-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide (9g) 1,2,4-Triazole C₃₁H₃₇N₅O₄S₂ 607.78 175.6 Piperidine, phenyl triazole
N-(4-Ethoxyphenyl)-2-[(5-{1-[(4-MeO-Ph-SO₂)-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide (9h) 1,2,4-Triazole C₃₁H₃₅N₅O₅S₂ 621.77 166.0 Ethoxy phenyl, piperidine
N-(3,4-Dimethylphenyl)-3-[(2-(4-MeO-Ph)-4-oxo-4H-chromen-3-yl)oxy]propanamide (VIk) Chromen-4-one C₂₆H₂₄N₂O₅S 445.45 240–242 Chromenone, dimethylphenyl
3-(4-MeO-phenoxy)-N-(4-sulfamoylphenyl)propanamide None C₁₆H₁₇N₂O₅S 349.38 Not reported Phenoxy, sulfamoyl

Key Observations :

  • Heterocyclic Influence: The target compound’s thiazole ring distinguishes it from triazole (e.g., 9g, 9h) or chromenone-based analogs (e.g., VIk).
  • Substituent Effects: The 4-methoxyphenylsulfonyl group is a common feature, but its position varies. In VIk , this group is part of a chromenone scaffold, likely altering solubility and receptor affinity.
  • Molecular Weight : Piperidine-containing triazole derivatives (e.g., 9g, 9h) exhibit higher molecular weights (~600 g/mol) due to extended alkyl/aryl chains, which may impact membrane permeability .

Key Observations :

  • Enzyme Inhibition : Oxadiazole analogs (e.g., 8g) with similar sulfonyl-propanamide chains show moderate LOX inhibition, suggesting the target compound may share this activity .
  • Antioxidant Capacity : Triazole derivatives (e.g., 9g) exhibit significant DPPH scavenging, likely due to the sulfonyl and propanamide groups’ electron-withdrawing effects .
  • Receptor Binding: Chromenone derivatives (e.g., VIk) demonstrate high affinity for adenosine A2B receptors, a property less likely in the target compound due to structural dissimilarities .

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound is characterized by a thiazole ring, a sulfonamide group, and an acetylated methylthiazole moiety. The general structure can be represented as follows:

N 5 acetyl 4 methylthiazol 2 yl 3 4 methoxyphenyl sulfonyl propanamide\text{N 5 acetyl 4 methylthiazol 2 yl 3 4 methoxyphenyl sulfonyl propanamide}

Synthesis typically involves the following steps:

  • Formation of the Thiazole Ring : The thiazole ring is synthesized from thiourea and α-haloketones under basic conditions.
  • Acetylation : The resultant thiazole derivative undergoes acetylation using acetic anhydride.
  • Sulfonamide Formation : The final product is formed through the reaction with sulfonamide derivatives, creating the desired compound.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit notable antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Escherichia coli62.5 - 125 μM

These results suggest that the compound could be developed as a potential antibacterial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

The compound's thiazole moiety has been linked to anticancer properties. Studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines. For example:

  • Cell Lines Tested : A431 (epidermoid carcinoma), Jurkat (T-cell leukemia).
  • IC50 Values : Less than that of doxorubicin, indicating higher potency in certain contexts.

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, primarily through the modulation of Bcl-2 family proteins.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors affecting signal transduction pathways.
  • Cellular Pathways : Interference with cellular processes such as apoptosis and proliferation.

Case Studies

  • Antimicrobial Efficacy Study :
    • Researchers evaluated the compound against multiple bacterial strains, demonstrating significant bactericidal activity compared to standard antibiotics.
    • Results indicated a promising therapeutic index for treating bacterial infections resistant to conventional therapies.
  • Anticancer Research :
    • In vitro studies on cancer cell lines showed that the compound induced apoptosis through mitochondrial pathways.
    • Further studies revealed that it could enhance the efficacy of existing chemotherapeutic agents.

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